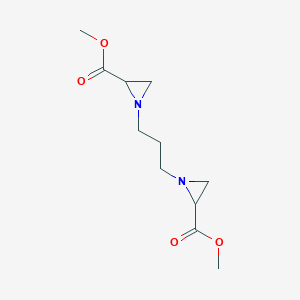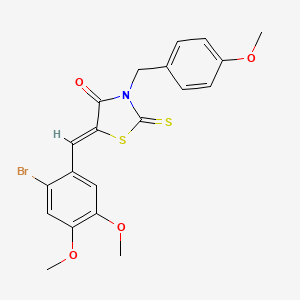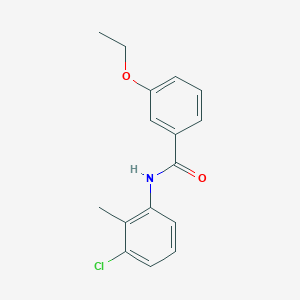
N-(5-bromo-2-pyridinyl)-4-pentenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-4-pentenamide, also known as Br-PET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. Br-PET has been shown to have several properties that make it an attractive candidate for use in scientific research, including its ability to bind to specific receptors in the brain and its potential as a tool for studying the mechanisms of certain diseases.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-pentenamide involves its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor. This binding activity can be visualized using various imaging techniques, such as positron emission tomography (PET) imaging. By studying the binding activity of this compound in different regions of the brain, researchers can gain insights into the function of these regions and how they are affected by disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which could have implications for the treatment of certain neurological disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments is its ability to bind to specific receptors in the brain with high affinity and selectivity. This makes it a useful tool for studying the function of these receptors and how they are affected by disease. However, there are also limitations to using this compound in lab experiments. For example, it can be difficult to obtain high-purity samples of this compound, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-4-pentenamide. One area of research involves the development of new imaging techniques that can be used to visualize the binding activity of this compound in the brain with higher resolution. Another area of research involves the use of this compound in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring the potential of this compound as a tool for studying the role of inflammation in disease and developing new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-4-pentenamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-penten-1-amine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen or argon. The resulting product is purified using various techniques, such as column chromatography, to obtain a high-purity sample of this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of certain diseases, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to bind to specific receptors in the brain that are involved in these diseases, which could help researchers better understand the underlying mechanisms of these conditions.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZUYYUKXXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)


![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)


